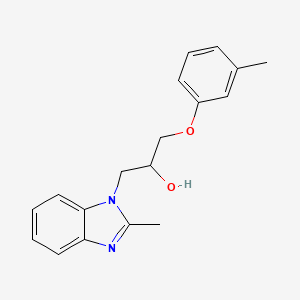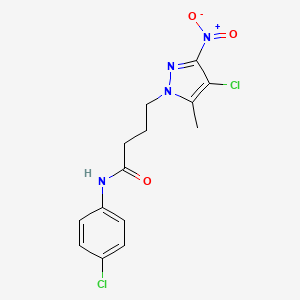
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide, also known as CCPA, is a synthetic compound that belongs to the class of acrylamide derivatives. It has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to decrease the levels of inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the development of neuroinflammation. Furthermore, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide for lab experiments is its high solubility in water, which allows for easy administration to cells or animals. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to have low toxicity, making it a safe compound for use in experiments. However, one limitation of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide and its effects on various neurotransmitter systems. Furthermore, studies investigating the potential use of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a pain reliever are also warranted.
合成方法
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with phenylacryloyl chloride. Another method involves the reaction of 4-chlorobenzylamine with 2-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with phenylacryloyl chloride. Both methods yield N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a white crystalline powder.
科学研究应用
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to exhibit analgesic effects, suggesting its potential use as a pain reliever.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-19-12-10-16(11-13-19)15-25-22(26)20(17-6-2-1-3-7-17)14-18-8-4-5-9-21(18)24/h1-14H,15H2,(H,25,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGMIUPZXLXPON-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)



